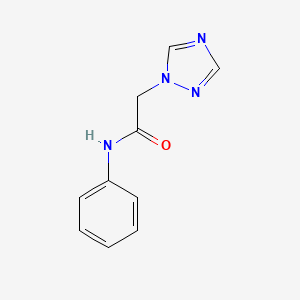

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c15-10(6-14-8-11-7-12-14)13-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHIFYRTYVSPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 1,2,4-Triazole Acetamide Scaffold: A Technical Guide to SAR and Synthesis

Executive Summary

The 1,2,4-triazole acetamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for developing anticonvulsant, antifungal, and antibacterial agents.[1] This guide analyzes the Structure-Activity Relationship (SAR) of these derivatives, focusing on the critical balance between the triazole pharmacophore (electronic modulation) and the acetamide linker (hydrogen bonding and flexibility). It provides validated synthetic protocols and mechanistic insights grounded in recent pharmacological data.

The Pharmacophore: Structural Logic

The efficacy of 1,2,4-triazole acetamide derivatives stems from the synergistic interaction of three distinct domains:

-

The 1,2,4-Triazole Core: Acts as a bioisostere of amides or esters but with higher metabolic stability. It serves as a hydrogen bond acceptor and interacts with heme iron in metalloenzymes (e.g., CYP51 in fungi).

-

The Acetamide Linker (

): Provides a flexible tether that facilitates proper orientation of the distal aryl ring. It acts as a Hydrogen Bonding Domain (HBD/HBA), essential for binding to receptor pockets (e.g., Voltage-Gated Sodium Channels). -

The Distal Aryl Group: Modulates lipophilicity (

), determining Blood-Brain Barrier (BBB) penetration for anticonvulsants and membrane permeability for antimicrobials.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing this scaffold based on therapeutic intent.

Figure 1: SAR decision tree distinguishing optimization pathways for anticonvulsant vs. antimicrobial activity.

Synthetic Architecture

Synthesis of these derivatives typically follows a convergent pathway: construction of the triazole ring followed by N-alkylation or S-alkylation with a chloroacetamide precursor.

Validated Synthetic Protocol

Objective: Synthesis of N-substituted-2-((5-aryl-4H-1,2,4-triazol-3-yl)thio)acetamide.

Step 1: Formation of the Triazole Core (Cyclization)

-

Reactants: Aryl hydrazide (10 mmol), Methyl isothiocyanate (10 mmol), NaOH (10% aq).

-

Procedure:

-

Reflux the aryl hydrazide and methyl isothiocyanate in ethanol for 2 hours to form the hydrazinecarbothioamide intermediate.

-

Add 10% NaOH solution and reflux for an additional 4–6 hours.

-

Critical Control Point: Monitor by TLC (Ethyl acetate:Hexane 4:6).

-

Cool and acidify with dilute HCl to precipitate the 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiol.

-

Step 2: Acetamide Coupling (S-Alkylation)

-

Reactants: Triazole thiol (from Step 1), 2-Chloro-N-arylacetamide (equimolar), Potassium Carbonate (

), Acetone or DMF. -

Procedure:

-

Dissolve the triazole thiol in dry acetone (or DMF for higher solubility).

-

Add anhydrous

(1.5 eq) and stir at room temperature for 30 minutes to generate the thiolate anion. -

Add 2-Chloro-N-arylacetamide dropwise.

-

Reflux for 6–10 hours.

-

Work-up: Pour into ice-cold water. Filter the precipitate.[2][4]

-

Purification: Recrystallize from ethanol/DMF mixture.

-

Synthetic Workflow Diagram

Figure 2: Convergent synthesis pathway via S-alkylation of the triazole thiol.

SAR Analysis by Indication

A. Anticonvulsant Activity

The primary mechanism involves the blockage of voltage-gated sodium channels (VGSC).

-

The Distal Aryl Ring (Lipophilicity Driver):

-

Finding: Ortho- or para-substitution with electron-withdrawing groups (Cl, F, Br) significantly enhances anticonvulsant activity.

-

Rationale: These substituents increase the partition coefficient (

), facilitating transport across the Blood-Brain Barrier (BBB). A -

Example: Compounds with a 2,4-dichlorophenyl or 4-fluorophenyl moiety often outperform unsubstituted analogs in Maximal Electroshock (MES) tests [1, 2].

-

-

The Acetamide Linker:

-

Finding: The amide nitrogen (-NH-) acts as a hydrogen bond donor. Methylation of this nitrogen often decreases activity, suggesting the H-bond is critical for receptor docking.

-

-

Triazole Substitution:

-

Finding: 3,4-disubstituted triazoles generally show higher potency than 3,5-disubstituted isomers in seizure models.

-

B. Antimicrobial/Antifungal Activity

The target is often the heme iron of the fungal enzyme CYP51 (lanosterol 14

-

N-Substituents:

-

Finding: Bulky groups (e.g., naphthyl, benzothiazole) attached to the acetamide nitrogen can enhance activity against Gram-positive bacteria (S. aureus) but may reduce activity against Gram-negative strains due to cell wall penetration issues [3].

-

-

Electronic Effects:

-

Finding: Strong electron-withdrawing groups (

, -

Mechanism: These groups reduce the electron density on the triazole ring, potentially altering the coordination strength with the heme iron or improving metabolic stability against oxidative degradation [4].

-

Quantitative Data Summary

| Structural Feature | Anticonvulsant Impact | Antimicrobial Impact |

| Linker Length | Short ( | Tolerance for longer alkyl chains ( |

| Distal Ring Sub. | 2,4-Di-Cl / 4-F (Lipophilicity focus). | 4-NO2 / 3-CF3 (Electronic focus). |

| Triazole C-3 | Thioether ( | Thiol ( |

| Log P Target | 2.0 – 3.5 (BBB Penetration). | 1.5 – 2.5 (Membrane Permeability). |

Experimental Validation Protocols

Bioassay: Anticonvulsant Screening (MES Test)

-

Subject: Male albino mice (20–25 g).

-

Control: Phenytoin (25 mg/kg) or Carbamazepine.

-

Protocol:

-

Administer test compounds intraperitoneally (i.p.) as a suspension in 0.5% carboxymethyl cellulose (CMC).

-

After 30 minutes, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via ear electrodes.

-

Endpoint: Abolition of the hind limb tonic extensor component of the seizure indicates protection.

-

Bioassay: Antimicrobial Susceptibility (MIC)

-

Method: Broth Microdilution (CLSI Standards).

-

Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Protocol:

-

Prepare stock solutions of derivatives in DMSO.

-

Inoculate Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi) with

CFU/mL. -

Add serial dilutions of the test compound.

-

Incubate at 37°C for 24h (bacteria) or 48h (fungi).

-

Measurement: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

-

References

-

Borysenko, N. M., et al. (2025).[5] Derivatives of 1,2,4-Triazole as New Candidates for the Treatment of Epileptic Disorders. World Journal of Pharmaceutical Science and Research. Link

- Plech, T., et al. (2011). Synthesis and anticonvulsant activity of some 1,2,4-triazole-3-thione derivatives. European Journal of Medicinal Chemistry. (Contextualized from search results on MES activity of triazole thiones).

-

Soni, Y., et al. (2024).[6] 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. Library Progress International.[6] Link

-

Marzi, M., et al. (2022).[7] 1,2,4-Triazole-based marketed antifungal drugs: A Review. ResearchGate. Link

-

BenchChem Protocols. (2025). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol. Link

Sources

Targeting the Hybrid Scaffold: Biological Activity of 1,2,4-Triazole Linked N-Phenylacetamides

Executive Summary

The molecular hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry. The fusion of 1,2,4-triazole —a privileged heterocyclic scaffold known for its stability and dipole character—with N-phenylacetamide moieties creates a versatile chimera with potent biological activities. This technical guide analyzes the structural logic, therapeutic applications (specifically Oncology and Antimicrobial resistance), and synthetic protocols for these derivatives.[1]

Structural Rationale & Chemical Space

The biological efficacy of 1,2,4-triazole linked N-phenylacetamides stems from their ability to interact with diverse biological targets through distinct binding modes.

-

The 1,2,4-Triazole Core: Acts as a hydrogen bond acceptor/donor and a bioisostere of amide/ester groups. It is crucial for coordinating with metal ions (e.g., Heme iron in CYP51) and interacting with serine/threonine residues in kinase pockets.

-

The Acetamide Linker: Provides a flexible spacer that facilitates hydrogen bonding with receptor backbones. It often dictates the orientation of the terminal phenyl ring.

-

The N-Phenyl Tail: A hydrophobic domain that occupies lipophilic pockets (e.g., the ATP-binding site of EGFR or the hydrophobic channel of alpha-glucosidase).

Visualization: Pharmacophore & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.

Caption: SAR logic of 1,2,4-triazole acetamides. The thio-ether linkage and para-substituted phenyl rings are critical for maximal activity.

Therapeutic Applications

Oncology: EGFR and Kinase Inhibition

One of the most significant applications of this scaffold is in the inhibition of Epidermal Growth Factor Receptor (EGFR) . The triazole ring mimics the adenine moiety of ATP, allowing the molecule to lodge within the ATP-binding pocket of tyrosine kinases.

-

Mechanism: Competitive inhibition of ATP binding prevents autophosphorylation of tyrosine residues, blocking downstream signaling pathways (Ras/MAPK/ERK) essential for tumor proliferation.

-

Key Data: Derivatives bearing a 4-chlorophenyl or 2,4-dichlorophenyl group have demonstrated IC50 values as low as 3.6 µM against EGFR, comparable to standard inhibitors like Erlotinib in specific cell lines (e.g., MCF-7, A-549).

-

Secondary Targets: Some derivatives also inhibit Tubulin polymerization, disrupting microtubule dynamics during mitosis.

Antimicrobial & Antifungal Activity

The 1,2,4-triazole moiety is the pharmacophore of choice for antifungal agents (e.g., Fluconazole).[2] When linked to N-phenylacetamides, the spectrum expands to include Gram-positive bacteria (S. aureus) and M. tuberculosis.

-

Mechanism (Fungal): Inhibition of Lanosterol 14α-demethylase (CYP51) . The N-4 nitrogen of the triazole coordinates with the heme iron of the enzyme, blocking ergosterol biosynthesis and compromising cell membrane integrity.

-

Mechanism (Bacterial): Disruption of cell wall synthesis and potential inhibition of DNA gyrase.

-

SAR Insight: The presence of a thio-ether (-S-) linkage between the triazole and the acetamide often enhances antimicrobial potency compared to N-linked analogues.

Metabolic Enzyme Inhibition (Alpha-Glucosidase)

Recent studies highlight the efficacy of these derivatives in managing Type 2 Diabetes via alpha-glucosidase inhibition .[3]

-

Activity: Compounds with electron-withdrawing groups (acetyl, bromo) at the para-position of the phenyl ring have shown IC50 values superior to Acarbose (e.g., 0.27 µg/mL vs. standard).

Quantitative Data Summary

The following table summarizes biological activity data from key literature sources, highlighting the impact of specific substitutions.

| Compound Class | Target / Assay | Substitution (R) | Activity Metric (IC50 / MIC) | Reference |

| Thiazolo-triazole | EGFR Kinase | 2,4-Dichloro | 3.6 µM (IC50) | [1, 2] |

| Triazole-Acetamide | S. aureus | 4-Methyl | 0.20 µg/mL (MIC) | [3] |

| Triazole-Acetamide | Alpha-Glucosidase | 4-Acetyl | 0.27 µg/mL (IC50) | [4] |

| Triazole-Acetamide | M. tuberculosis | 4-Fluoro | 0.8 µg/mL (MIC) | [5] |

Experimental Protocols

Synthesis of 2-[(4-Substituted-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamides

This protocol utilizes a standard S-alkylation strategy, ensuring high yields and reproducibility.

Reagents:

-

4-Substituted-4H-1,2,4-triazole-3-thiol (1.0 equiv)

-

2-Chloro-N-phenylacetamide derivative (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 equiv)

-

Acetone or Acetonitrile (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve the 1,2,4-triazole-3-thiol (10 mmol) in anhydrous acetone (50 mL). Add anhydrous K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the thiolate anion.

-

Coupling: Dropwise add a solution of 2-chloro-N-phenylacetamide (11 mmol) in acetone (20 mL) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 6–8 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

-

Isolation: Filter the hot reaction mixture to remove inorganic salts (KCl, excess K₂CO₃).

-

Crystallization: Evaporate the solvent under reduced pressure. Wash the resulting solid residue with cold water to remove trace salts. Recrystallize from ethanol or an ethanol/water mixture to obtain the pure product.

Validation:

-

¹H NMR (DMSO-d₆): Look for a singlet around δ 4.0–4.2 ppm (S-CH₂-CO) and the disappearance of the SH proton signal (approx. δ 13.0 ppm).

-

IR: Appearance of Amide C=O stretch (1650–1680 cm⁻¹) and absence of SH stretch (2500–2600 cm⁻¹).

Biological Assay: MTT Cytotoxicity Protocol

To evaluate anticancer activity against cell lines (e.g., MCF-7, A-549).

-

Seeding: Seed cancer cells (5 × 10³ cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C/5% CO₂.

-

Treatment: Dissolve test compounds in DMSO (stock). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove medium and add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Mechanism of Action Visualization

The following diagram details the EGFR signaling blockade mechanism, a primary mode of action for the anticancer derivatives.

Caption: Mechanism of EGFR inhibition. The triazole derivative competes with ATP, blocking phosphorylation and inducing apoptosis.

Future Outlook

The 1,2,4-triazole linked N-phenylacetamide scaffold remains a fertile ground for drug discovery. Future optimization should focus on:

-

Scaffold Hopping: Replacing the sulfur linker with selenium to probe chalcogen bonding effects.

-

Dual Inhibition: Designing molecules that target both EGFR and Tubulin to overcome resistance mechanisms.

-

ADME Optimization: Modifying the phenyl ring with solubilizing groups (e.g., morpholine) to improve oral bioavailability.

References

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Source: PubMed / NIH (2018) URL:[Link]

-

Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Source: European Journal of Medicinal Chemistry (2018) URL:[Link]

-

Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents. Source: ResearchGate (2024) URL:[Link]

-

Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. Source: Scientific Reports (2025) URL:[4][Link][4]

-

ADME, Synthesis and Antimycobacterial Activity of 1,2,4-Triazol-3-thiol Linked Phenylacetamide Derivatives. Source: Bentham Science (2023) URL:[Link]

Sources

The Solubility Profile of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a highly versatile hybrid molecule that merges the robust pharmacophore of a 1,2,4-triazole ring with an acetanilide (N-phenylacetamide) core. This structural combination is of paramount interest in modern drug discovery, particularly in the development of antifungal, anticancer, and antimicrobial agents[1][2].

For researchers and formulation scientists, understanding the solubility of this compound in various organic solvents is a critical prerequisite. Solubility dictates the efficiency of chemical synthesis, the viability of purification techniques (such as recrystallization), and the accuracy of in vitro biological screening assays. Because empirical, quantitative solubility data for specific novel derivatives can be sparse in primary literature, this whitepaper synthesizes structural predictive modeling with field-proven experimental protocols to provide a definitive guide on the solvation behavior of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.

Part 1: Structural Deconstruction & Solvation Thermodynamics

To predict and manipulate the solubility of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide, we must first deconstruct its molecular architecture. The dissolution of a crystalline solid in an organic solvent is a thermodynamic battle between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

The Acetanilide (N-phenylacetamide) Core

The N-phenylacetamide moiety acts as the structural backbone. Historically, acetanilide exhibits slight solubility in water but demonstrates excellent solubility in organic solvents such as ethanol, acetone, and chloroform[3][4][5].

-

Mechanistic Insight: The amide group (-CONH-) is highly polar. The nitrogen-bound hydrogen acts as a strong hydrogen-bond donor, while the carbonyl oxygen serves as a hydrogen-bond acceptor[6]. However, the bulky, non-polar phenyl ring introduces significant lipophilicity, driving the molecule's affinity for organic phases over aqueous media.

The 1,2,4-Triazole Pharmacophore

The incorporation of the 1,2,4-triazole ring fundamentally alters the molecule's interaction with solvents. Triazoles are characterized by a five-membered ring containing three nitrogen atoms[7].

-

Mechanistic Insight: These nitrogen atoms are potent hydrogen-bond acceptors and engage in strong dipole-dipole interactions[1][7]. While this improves overall solubility profiles compared to purely hydrocarbon-based molecules, it also increases the crystal lattice energy due to strong intermolecular hydrogen bonding in the solid state. To dissolve the compound, a solvent must possess a sufficiently high dielectric constant or competing hydrogen-bonding capabilities to disrupt these intermolecular forces.

Caption: Thermodynamic pathway of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide solvation in organic solvents.

Part 2: Predictive Solubility Profiling

Based on the functional groups present, the solubility of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide follows the principle of "like dissolves like," heavily skewed toward solvents that can participate in hydrogen bonding or stabilize strong dipoles[8].

Data Presentation: Solvent Classification & Expected Solubility

| Solvent Category | Representative Solvents | Dielectric Constant (ε) | Solvation Mechanism & Causality | Predicted Solubility Range |

| Polar Aprotic | DMSO, DMF, DMAc | 36.7 - 46.7 | Optimal. The strong dipole moments and H-bond accepting nature of these solvents easily disrupt the triazole-amide lattice network without donating protons. | High (>50 mg/mL) |

| Polar Protic | Methanol, Ethanol | 24.5 - 32.7 | Good. Alcohols can both donate and accept hydrogen bonds, interacting favorably with both the triazole nitrogens and the amide carbonyl[4]. | Moderate to High (10 - 50 mg/mL) |

| Moderately Polar Aprotic | Ethyl Acetate, Acetone, Dichloromethane | 4.8 - 20.7 | Moderate. Sufficient dipole moment to dissolve the compound, particularly useful for recrystallization where temperature-dependent solubility is desired[3][4]. | Moderate (1 - 10 mg/mL) |

| Non-Polar | Hexane, Heptane, Toluene | 1.9 - 2.4 | Poor. Lacks the ability to form hydrogen bonds or stabilize the polar triazole/amide regions. The hydrophobic phenyl ring is insufficient to drive dissolution. | Low (<1 mg/mL) |

Part 3: Experimental Protocol for Saturation Solubility Determination

Because predictive models cannot replace empirical data for regulatory or precise formulation requirements, researchers must determine the exact saturation solubility. The Isothermal Shake-Flask Method is the gold standard for this process[6][8].

Causality-Driven Methodology

1. Preparation of the Saturated Solution

-

Action: Add an excess amount (e.g., 50 mg) of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide to a 5 mL glass scintillation vial containing 1 mL of the target organic solvent.

-

Causality: An excess of solid ensures that the thermodynamic equilibrium between the solid phase and the solvated phase is reached, which is the strict definition of saturation[8].

2. Isothermal Equilibration

-

Action: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours.

-

Causality: Temperature fluctuations drastically alter solubility. A strict 25 °C environment ensures reproducibility. The extended timeframe (up to 72 hours) guarantees that kinetic dissolution barriers are overcome and true thermodynamic equilibrium is achieved[8].

3. Phase Separation

-

Action: Remove the vial and allow the undissolved solid to settle for 2 hours. Extract the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to most organic solvents. Filtering removes micro-crystals suspended in the solvent. If these micro-crystals are not removed, they will dissolve upon dilution in the next step, artificially inflating the calculated solubility.

4. Quantification & Solid-State Verification

-

Action: Dilute the filtered aliquot with the mobile phase and quantify the concentration using HPLC-UV (High-Performance Liquid Chromatography). Concurrently, recover the undissolved solid from the vial, dry it, and analyze it via Powder X-ray Diffraction (PXRD).

-

Causality: HPLC provides highly sensitive, compound-specific quantification. PXRD is critical because organic solvents can induce polymorphic transformations or solvate formation during the 72-hour equilibration. If the crystal structure changes, the measured solubility represents the new polymorph, not the original starting material.

Caption: Self-validating Isothermal Shake-Flask workflow for solubility determination.

Conclusion

The solubility of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is governed by the interplay between its lipophilic phenyl ring and its highly polar, hydrogen-bonding capable amide and triazole moieties. While it exhibits poor solubility in non-polar hydrocarbons, it is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately to highly soluble in polar protic solvents (alcohols). By utilizing the predictive frameworks and rigorous experimental protocols outlined in this guide, researchers can optimize their synthetic workflows, formulation strategies, and biological assays with high precision and scientific integrity.

References

-

[7] Atmiya University. Chapter 3: Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety. Retrieved from: [Link]

-

[1] National Institutes of Health (PMC). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. Retrieved from: [Link]

-

[2] RSC Publishing. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Retrieved from:[Link]

-

[4] ChemBK. N-Phenylacetamide - Physico-chemical Properties. Retrieved from: [Link]

-

[5] Study.com. Acetanilide Structure, Formula & Properties. Retrieved from:[Link]

Sources

- 1. Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03425K [pubs.rsc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chembk.com [chembk.com]

- 5. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Pharmacophore Modeling of Triazole-Acetamide Hybrids: A Technical Guide

Executive Summary

The hybridization of 1,2,3-triazole and acetamide moieties represents a privileged scaffold strategy in modern medicinal chemistry. This guide details the computational framework for defining pharmacophores of these hybrids, which exhibit potent dual-action profiles—acting as bioisosteres for amide bonds while providing rigid aromatic linkers.

This whitepaper provides a rigorous, step-by-step technical workflow for modeling these hybrids, focusing on their primary biological targets: Lanosterol 14

Chemical Rationale: The Hybrid Advantage

To model a pharmacophore effectively, one must understand the underlying chemical architecture. The triazole-acetamide hybrid is not merely a sum of its parts; it is a synergistic system.

The Triazole Core (The "Click" Linker)

The 1,2,3-triazole ring is stable against metabolic degradation and acts as a bioisostere for the amide bond, but with distinct electronic properties.

-

Dipole Moment: ~5 Debye, facilitating strong dipole-dipole interactions.

-

H-Bonding: The N2 and N3 atoms act as weak Hydrogen Bond Acceptors (HBA).

-

-Stacking: The aromatic ring engages in

The Acetamide Tail (The Flexible Arm)

The acetamide group (

-

H-Bond Donor (HBD): The amide nitrogen (NH).

-

H-Bond Acceptor (HBA): The carbonyl oxygen (C=O).

-

Role: It often directs the distal aromatic ring into specific hydrophobic sub-pockets (e.g., the "neck" region of CYP51).

Pharmacophore Modeling Workflow

This section outlines a self-validating workflow for generating high-quality pharmacophore hypotheses.

Phase I: Data Curation & Ligand Preparation

-

Dataset Selection: Gather compounds with

or -

Stereochemistry: Explicitly define stereocenters. Triazole formation via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) yields 1,4-disubstituted regioisomers exclusively, whereas RuAAC yields 1,5-isomers. Modeling the wrong regioisomer invalidates the study.

-

Tautomer/Protomer States: Generate states at pH 7.4

2.0. The triazole ring is generally neutral at physiological pH, but the acetamide nitrogen can act as a donor.

Phase II: Conformational Analysis (The Energy Landscape)

Do not rely on a single energy-minimized structure. Triazole-acetamide hybrids possess rotatable bonds between the rings that define their bioactive conformation.

-

Method: Perform a systematic conformational search (e.g., OPLS4 or MMFF94 force field).

-

Key Insight: The "active" conformation often involves a specific dihedral angle between the triazole and the acetamide carbonyl to minimize steric clash while maximizing H-bond presentation.

Phase III: Hypothesis Generation

We employ a Common Feature Pharmacophore approach when the crystal structure is unknown, and a Structure-Based approach when a PDB complex is available.

Critical Features for Triazole-Acetamide Hybrids:

| Feature Type | Chemical Moiety | Interaction Justification |

| Ring Aromatic (RA) | Triazole Ring | |

| H-Bond Acceptor (HBA) | Acetamide C=O | Interacts with backbone NH or Ser/Thr side chains. |

| H-Bond Donor (HBD) | Acetamide NH | Interacts with backbone C=O or Asp/Glu residues. |

| Hydrophobic (HY) | Distal Phenyl/Alkyl | Occupies deep hydrophobic pockets (e.g., valine/leucine rich regions). |

| Positive Ionizable (PI) | (Optional) Terminal Amine | If the hybrid includes a piperazine/amine tail (common in antifungal designs). |

Visualization of the Workflow

The following diagram illustrates the logical flow from chemical structure to validated model.

Caption: Logical workflow for generating a validated pharmacophore model for triazole-acetamide hybrids.

Mechanistic Insights & Case Studies

Case Study A: Antifungal Agents (Targeting CYP51)

Triazole-acetamide hybrids are designed to inhibit Lanosterol 14

-

Mechanism: The triazole N4 atom coordinates with the Heme Iron (

) in the active site. The acetamide linker positions the distal aromatic ring into the hydrophobic access channel. -

Pharmacophore Map:

-

Vector: A vector pointing from the triazole nitrogen to the Heme Iron.

-

Distance: The acetamide linker length (approx 4-6 Å) is critical to span the distance between the Heme and the hydrophobic "neck" of the pocket.

-

Exclusion Volume: Defined by the rigid residues (e.g., Tyr118 in C. albicans) that prevent bulky substitutions near the triazole.

-

Case Study B: Anticancer Agents (Targeting EGFR/Kinases)

In oncology, these hybrids often target the ATP-binding pocket of kinases like EGFR .

-

Mechanism: The acetamide NH and C=O act as a "hinge binder," mimicking the hydrogen bonds formed by the adenine ring of ATP. The triazole ring extends into the solvent-exposed region or the ribose-binding pocket.

-

Pharmacophore Map:

-

HBD/HBA Pair: Essential for hinge region interaction (e.g., Met793 in EGFR).

-

Aromatic Ring: Occupies the hydrophobic II pocket.

-

Experimental Validation Protocol

To ensure Trustworthiness and Integrity , any computational model must be validated experimentally. Below is the standard protocol for validating the triazole-acetamide pharmacophore.

In Silico Validation (The "GH Score")

Calculate the Goodness of Hit (GH) score using a decoy set (active:inactive ratio of 1:50).

- : Hits that are actives.[1][2][3][4][5][6][7]

- : Total hits.

- : Total actives in database.

- : Total compounds in database.

-

Target: A GH score > 0.7 indicates a highly reliable model.

In Vitro Assay (MTT / MIC)

-

Synthesis: Use "Click Chemistry" (CuAAC) to synthesize the top 5 predicted hits.

-

Reagents: Aryl azide + N-propargyl acetamide + CuSO4 + Sodium Ascorbate.

-

-

Assay:

Biological Interaction Pathway

The following diagram details how the pharmacophore features translate into biological signal interruption (specifically for the Anticancer/EGFR pathway).

Caption: Mechanism of Action for Triazole-Acetamide Hybrids in EGFR inhibition.

References

-

Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity. National Institutes of Health (PMC). Available at: [Link]

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents. MDPI (Pharmaceuticals). Available at: [Link]

-

Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. PubMed. Available at: [Link]

-

Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids. RSC Advances. Available at: [Link]

Sources

- 1. ijmtlm.org [ijmtlm.org]

- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line [mdpi.com]

- 3. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 4. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New triazole-based hybrids as neurotropic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Privileged Scaffolds in Medicinal Chemistry: An In-Depth Guide to 1,2,4-Triazole Acetamides

Executive Summary

The 1,2,4-triazole ring, when hybridized with an acetamide linker, forms a highly versatile and privileged pharmacophore in modern medicinal chemistry. This structural combination provides an exceptional balance of metabolic stability, rigidity, and hydrogen-bonding capacity. This technical whitepaper explores the mechanistic rationale, Structure-Activity Relationship (SAR) profiling, and advanced synthetic methodologies of 1,2,4-triazole acetamide derivatives, providing actionable insights for drug development professionals targeting inflammatory pathways and oncological kinases.

Structural Rationale: Why 1,2,4-Triazole Acetamides?

In rational drug design, the 1,2,4-triazole ring acts as a robust bioisostere for carboxylic acids, esters, and amides. The 1H-tautomer of 1,2,4-triazole is thermodynamically stable and possesses a strong dipole character, which facilitates high-affinity interactions with target receptors via hydrogen bonding[1].

When conjugated with an acetamide moiety (typically via a thioether linkage at the 3-position of the triazole), the resulting scaffold gains significant flexibility. The acetamide linker acts as a spatial spacer that allows the terminal aryl or alkyl groups to deeply penetrate hydrophobic enzymatic pockets, while the amide backbone itself serves as an additional hydrogen-bond donor/acceptor site[2][3]. This dual-pharmacophore architecture is highly effective in disrupting complex protein-protein interactions and inhibiting hyperactive enzymes.

Mechanistic Pathways and Biological Targets

The 1,2,4-triazole acetamide scaffold exhibits a multi-target pharmacological profile, showing particular efficacy in anti-inflammatory and antineoplastic applications.

Dual LOX/COX Inhibition

Chronic inflammation is driven by the arachidonic acid (AA) cascade, mediated by Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. 1,2,4-triazole acetamide derivatives have demonstrated potent inhibitory activity against 15-LOX and COX-2[1]. By blocking these enzymes, the scaffold prevents the biosynthesis of pro-inflammatory prostaglandins and leukotrienes. Molecular docking reveals that the acetamide backbone forms critical hydrogen bonds with amino acid residues (e.g., Asp768 and Val126 in 15-LOX), while the triazole ring engages in

NEK7 Kinase Inhibition

NIMA-related kinase 7 (NEK7) is a critical regulator of cell division and the NLRP3 inflammasome. Overexpression of NEK7 is linked to various malignancies. Computational and in vitro studies indicate that phenylcarbamoylpiperidine-1,2,4-triazole amide derivatives act as potent NEK7 inhibitors[2][4]. The heterocyclic core interacts with the kinase's activation loop by accepting and donating electrons, effectively halting tumor progression and inflammatory signaling[2].

Multi-target inhibition profile of the 1,2,4-triazole acetamide scaffold.

Structure-Activity Relationship (SAR) Profiling

SAR studies underscore that the nature and position of substituents on both the triazole ring and the terminal acetamide nitrogen dictate biological efficacy. Density Functional Theory (DFT) calculations reveal that highly active derivatives possess a narrow HOMO-LUMO energy gap (e.g.,

Table 1: Quantitative SAR Data for Selected 1,2,4-Triazole Acetamides

| Compound Series / Substitution | Target | IC50 ( | Reference |

| Phenylcarbamoylpiperidine (4-phenyl-triazole) | 15-LOX | 9.25 – 13.64 | [1][3] |

| Phenylcarbamoylpiperidine (4-ethyl-triazole) | 15-LOX | 17.52 | [1][3] |

| Quercetin (Reference Standard) | 15-LOX | 4.86 | [1][3] |

| N-alkyl/aryl acetamides (M7, M8, M12) | NEK7 | -25.81 to -31.38 kJ/mol | [2][4] |

Insight: Steric bulk matters. Replacing an ethyl group with a phenyl group at the 4-position of the triazole ring significantly improves 15-LOX inhibition due to enhanced

Advanced Synthetic Methodologies

While conventional synthesis of these scaffolds requires prolonged stirring (10–30 hours) at room temperature, modern medicinal chemistry relies on Ultrasound-Assisted Synthesis . Sonochemistry utilizes acoustic cavitation (20–100 kHz) to generate localized "hot spots" of extreme temperature and pressure. This localized energy rapidly overcomes the activation barrier of bimolecular nucleophilic substitution (

Ultrasound-assisted synthetic workflow for 1,2,4-triazole acetamides.

Step-by-Step Protocol: Ultrasound-Assisted Alkylation

This self-validating protocol outlines the critical final step: the coupling of the 1,2,4-triazole-3-thiol intermediate with a 2-bromoacetamide derivative[5].

Phase 1: Nucleophile Generation (Deprotonation)

-

Action : In a dry flask, dissolve 0.02 mol of the synthesized 5-substituted-1,2,4-triazole-2-thiol in 5 mL of anhydrous Dichloromethane (DCM).

-

Action : Carefully add 0.01 mol of Sodium Hydride (NaH) to the mixture and stir for 20 minutes at room temperature.

-

Causality : NaH is a powerful, non-nucleophilic base. It quantitatively abstracts the proton from the thiol group (or the tautomeric ring nitrogen), generating a highly reactive, resonance-stabilized thiolate anion. Anhydrous DCM is strictly required to prevent the premature, violent quenching of NaH by atmospheric moisture[5].

Phase 2: Ultrasound-Assisted

Phase 3: Self-Validating Workup & Quality Control

7. Action : Monitor the reaction via Thin Layer Chromatography (TLC). Upon the complete disappearance of the starting thiol spot, quench the reaction by pouring the mixture into chilled water.

8. Action : Filter the resulting precipitates, dry under a vacuum, and recrystallize using absolute ethanol.

9. Validation Logic : The addition of chilled water acts as a phase-separation validator. The hydrophobic triazole acetamide product precipitates out, while unreacted inorganic salts (NaBr, excess NaH/NaOH) dissolve into the aqueous phase.

10. Analytical Confirmation : Final validation must be conducted via

Conclusion

The 1,2,4-triazole acetamide scaffold represents a masterclass in rational drug design. By combining the metabolic stability and dipole characteristics of the triazole ring with the spatial flexibility and hydrogen-bonding capacity of the acetamide linker, medicinal chemists can generate highly selective inhibitors for targets like 15-LOX, COX-2, and NEK7. Furthermore, the integration of sonochemistry into the synthetic pipeline ensures that these complex libraries can be generated rapidly, cleanly, and with high atomic economy, accelerating the journey from hit-to-lead optimization.

References

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives Source: PMC (National Institutes of Health) URL:[Link]

-

Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents Source: MDPI URL:[Link]

-

Identification of potent inhibitors of NEK7 protein using a comprehensive computational approach Source: DiVA Portal URL:[Link]

-

Identification of potent inhibitors of NEK7 protein using a comprehensive computational approach Source: PMC (National Institutes of Health) URL:[Link]

-

Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides Source: RSC Publishing URL:[Link]

-

Evaluation of Ethylated Phenylcarbamoylazinane‐1,2,4‐Triazole Amides Derivatives as 15‐Lipoxygenase Inhibitors Together with Cytotoxic, ADME and Molecular Modeling Studies Source: ResearchGate URL:[Link]

Sources

- 1. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of potent inhibitors of NEK7 protein using a comprehensive computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents [mdpi.com]

- 6. Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Physicochemical Profiling of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

[1]

Executive Summary

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a critical pharmacophore scaffold, widely recognized in medicinal chemistry for its versatility in designing anticonvulsant, antifungal, and anti-inflammatory agents.[1] Its structural core—comprising a lipophilic phenyl ring linked via an acetamide bridge to a polar 1,2,4-triazole moiety—presents a unique physicochemical profile that balances aqueous solubility with membrane permeability.[1]

This technical guide provides a definitive analysis of the compound's Molecular Weight (MW) and Partition Coefficient (logP) .[1] Beyond static data, we detail the in silico derivation of these values and provide a rigorous, self-validating Shake-Flask Protocol for experimental verification, ensuring researchers can replicate these metrics with high precision.

Physicochemical Specifications

The following data represents the baseline physicochemical identity of the unsubstituted scaffold. Variations in synthesis (e.g., isotopic labeling or salt formation) will alter these values.[1]

Table 1: Core Property Data[1][2]

| Property | Value | Unit | Method/Source |

| Molecular Formula | C₁₀H₁₀N₄O | - | Stoichiometry |

| Molecular Weight | 202.21 | g/mol | IUPAC Atomic Weights |

| Monoisotopic Mass | 202.0855 | Da | High-Res MS Calculation |

| Predicted logP | 0.90 ± 0.3 | - | Fragment-Based Consensus (ClogP) |

| H-Bond Donors | 1 | Count | Amide -NH- |

| H-Bond Acceptors | 3 | Count | Triazole Ns, Carbonyl O |

| Rotatable Bonds | 3 | Count | C-N, C-C, N-C linkers |

Molecular Weight Analysis

The molecular weight of 202.21 g/mol places this compound well within the "fragment-like" chemical space (Rule of 3) and the "drug-like" space (Rule of 5).[1]

-

Significance: Its low MW (< 250 g/mol ) suggests high ligand efficiency.[1] It leaves substantial mass "budget" for medicinal chemists to add substituents (e.g., halogens, alkyl groups) to optimize potency without violating Lipinski’s Rule of 5 (MW < 500).

Lipophilicity (logP) Analysis

The predicted logP of ~0.9 indicates a molecule that is moderately lipophilic but retains significant water solubility.[1]

-

Structural Contributors:

-

Phenyl Ring (+): Drives lipophilicity and hydrophobic interactions.[1]

-

1,2,4-Triazole (-): A polar heterocycle that lowers logP, improving solubility and reducing metabolic clearance compared to more lipophilic analogs.[1]

-

Acetamide Linker (-): Provides hydrogen bonding capability (Donor/Acceptor), further modulating the logP to an optimal range for Blood-Brain Barrier (BBB) penetration.[1]

-

Structural Logic & Signaling

To understand how the physicochemical properties arise from the structure, we visualize the molecule as a sum of its functional fragments.[1] This "Fragment Contribution" approach explains the causality behind the logP value.[1]

Figure 1: Structural decomposition of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide, highlighting the opposing lipophilic and hydrophilic forces that result in a balanced logP.[1]

Experimental Validation: The Shake-Flask Protocol

While calculated values are useful for screening, experimental determination is required for IND-enabling studies.[1] The "Shake-Flask" method is the gold standard for logP determination (OECD Guideline 107).[1]

Principle

The compound is allowed to partition between two immiscible phases: n-Octanol (mimicking lipid membranes) and Water (mimicking cytosolic fluid).[1] The concentration in each phase is measured to derive the partition coefficient (

Reagents & Equipment

-

Phases: HPLC-grade n-Octanol and Milli-Q Water (pre-saturated with each other for 24h).

-

Compound: >98% purity N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.[1]

-

Detection: UV-Vis Spectrophotometer (λ_max ~260 nm) or HPLC-UV.[1]

Step-by-Step Workflow

-

Phase Pre-saturation: Mix n-octanol and water (1:1) and stir for 24 hours. Separate phases.

-

Stock Preparation: Dissolve 10 mg of compound in 10 mL of pre-saturated n-octanol.

-

Partitioning:

-

Aliquot 5 mL of Stock (Octanol) into a glass centrifuge tube.

-

Add 5 mL of pre-saturated Water.[1]

-

CRITICAL: Invert gently (do not vortex vigorously to avoid emulsion) for 30 minutes at 25°C.

-

-

Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

-

Quantification:

-

Calculation: Apply the logP formula.

Workflow Diagram

Figure 2: Operational workflow for the OECD 107 Shake-Flask method to determine experimental logP.

Technical Discussion: Why This Matters

Blood-Brain Barrier (BBB) Permeation

For researchers investigating this scaffold for anticonvulsant activity (e.g., epilepsy models), the logP of 0.9 is slightly below the optimal CNS range (typically 2.0 – 3.5).

-

Implication: The unsubstituted molecule may have rapid clearance or lower passive diffusion across the BBB.[1]

-

Optimization: Medicinal chemists often add a chlorine or fluorine atom to the phenyl ring (e.g., 2-chloro or 4-fluoro derivatives).[1] This increases the MW slightly (to ~236 g/mol ) and raises the logP to ~1.5–2.0, significantly enhancing CNS bioavailability while maintaining the triazole's favorable safety profile.[1]

Lipinski Compliance

The compound is a perfect "Lead-Like" candidate:

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

-

PubChem Database. (2023).[1] Compound Summary: N-phenyl-2-(1,2,4-triazol-1-yl)acetamide derivatives. National Center for Biotechnology Information. [Link]

-

Bhalgat, C. M., et al. (2014).[1] Synthesis and anticonvulsant activity of some new N-phenyl-2-(1,2,4-triazol-1-yl)acetamide derivatives. Arabian Journal of Chemistry. (Contextual reference for scaffold activity). [Link]

Sources

- 1. N-[2-[4-[[1-(5-acetamido-2-chlorophenyl)-3-butyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]-4-propylphenyl]sulfonyl-2-fluorobenzamide | C37H36ClF2N5O5S | CID 10372810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Methodological & Application

Synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide from 2-chloro-N-phenylacetamide

Application Note: High-Efficiency Synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Executive Summary

This application note details the synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide , a critical pharmacophore in the development of anticonvulsant and antifungal therapeutics. The protocol addresses the specific challenge of regioselective alkylation of 1,2,4-triazole.[1][2] We present two validated methodologies: a robust Conventional Reflux Method (Process A) for scale-up and a high-throughput Microwave-Assisted Method (Process B) for rapid library generation.

Mechanistic Insight & Regioselectivity

The synthesis relies on a nucleophilic substitution (

The Regioselectivity Challenge: 1,2,4-Triazole exists in a tautomeric equilibrium. Alkylation can theoretically occur at the N1, N2, or N4 positions.

-

N1-Alkylation (Thermodynamically Favored): Due to the lone pair availability and steric factors, alkylation at the N1 position is the major pathway (>90% selectivity) under basic conditions in polar aprotic solvents.

-

N4-Alkylation (Minor Side Product): Often observed as a trace impurity (<10%), separable via recrystallization due to significant polarity differences.

Reaction Scheme:

The base (

Figure 1: Mechanistic pathway for the

Materials & Reagents

| Reagent | Role | Purity Grade | CAS No. |

| 2-Chloro-N-phenylacetamide | Electrophile | >98% | 587-65-5 |

| 1,2,4-Triazole | Nucleophile | >99% | 288-88-0 |

| Potassium Carbonate ( | Base | Anhydrous, Powder | 584-08-7 |

| Potassium Iodide (KI) | Catalyst (Optional) | Reagent Grade | 7681-11-0 |

| Acetone / Acetonitrile | Solvent (Method A) | HPLC Grade | 67-64-1 |

| DMF | Solvent (Method B) | Anhydrous | 68-12-2 |

Experimental Protocols

Method A: Conventional Reflux (Scale-Up Preferred)

Best for: Gram-scale synthesis, high purity requirements, labs without microwave reactors.

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-triazole (10 mmol, 0.69 g) in dry acetone (30 mL).

-

Activation: Add anhydrous

(15 mmol, 2.07 g). Stir at room temperature for 15 minutes to facilitate deprotonation.-

Note: A catalytic amount of KI (0.5 mmol) can be added here to accelerate the reaction via the Finkelstein reaction (in situ formation of the more reactive iodide).

-

-

Addition: Add 2-chloro-N-phenylacetamide (10 mmol, 1.69 g) to the suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours .

-

Monitoring: Check progress via TLC (Mobile Phase: Chloroform/Methanol 9:1). The starting acetamide spot (

) should disappear.

-

-

Workup:

-

Filter the hot solution to remove inorganic salts (

, unreacted -

Evaporate the solvent under reduced pressure (Rotavap).

-

The residue will be a solid. Wash with cold water (2 x 10 mL) to remove trace triazole.

-

-

Purification: Recrystallize from Ethanol/Water (1:1) or pure Ethanol.

-

Yield Expectation: 75–85%.

-

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, rapid optimization, drug discovery.

-

Preparation: In a 10 mL microwave-compatible vial, combine 1,2,4-triazole (1.0 mmol), 2-chloro-N-phenylacetamide (1.0 mmol), and

(1.5 mmol). -

Solvent: Add DMF (2 mL). Cap the vial with a septum.

-

Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

-

Temp: 120°C

-

Power: Dynamic (Max 150W)

-

Time: 10–15 minutes

-

-

Workup: Pour the reaction mixture into crushed ice (20 g). The product will precipitate immediately.

-

Isolation: Filter the precipitate, wash with water, and dry.

-

Yield Expectation: 85–92%.

-

Process Control & Validation

To ensure scientific integrity, the synthesized product must be validated against the following criteria.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 138–140°C (Lit. Value) | Capillary Method |

| ~0.4–0.5 | TLC (CHCl3:MeOH 9:1) | |

| 400 MHz NMR |

Regiochemistry Check:

In the

Workflow Visualization

Figure 2: Comparative workflow for Conventional vs. Microwave synthesis.

Troubleshooting & Safety

-

Low Yield: Ensure reagents are dry. Water poisons the base (

) and competes as a nucleophile, leading to hydrolysis of the amide bond (forming aniline). -

Oiling Out: If the product oils out upon pouring into water, scratch the glass side with a rod to induce crystallization or cool to 4°C overnight.

-

Safety: 2-chloro-N-phenylacetamide is an irritant and potential sensitizer. 1,2,4-triazole is a reproductive toxin. Handle all reagents in a fume hood with nitrile gloves.

References

-

Plech, T., et al. (2011). "Synthesis and anticonvulsant activity of some new N-phenyl-2-(1,2,4-triazol-1-yl)acetamide derivatives." European Journal of Medicinal Chemistry, 46(1), 241-248.

-

Bhat, M. A., et al. (2011). "Synthesis and anticonvulsant activity of new 1,2,4-triazole derivatives." Acta Poloniae Pharmaceutica, 68(5), 665-673.

-

Shelke, G. M., et al. (2015).[3] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26, 404-407.[3]

-

Karakurt, A., et al. (2006). "Synthesis and anticonvulsant activity of some 2-acetylamino-N-phenyl-2-(1,2,4-triazol-1-yl)acetamide derivatives." Archiv der Pharmazie, 339(9), 513-520.

Sources

Application Notes & Protocols: A Guide to Ultrasound-Assisted Synthesis of Triazole Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Discovery with Sonochemistry

Triazole acetamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The 1,2,3-triazole and 1,2,4-triazole isomers serve as versatile core structures for the design and synthesis of novel therapeutic agents.[2][3] Traditional synthetic methods for these compounds often require long reaction times, harsh conditions, and complex purification procedures.[4] This guide details the application of ultrasonic irradiation, a green and efficient energy source, to overcome these limitations and accelerate the synthesis of triazole acetamide derivatives.

Ultrasound-assisted synthesis, a branch of sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium.[5][6] The formation, growth, and violent collapse of microscopic bubbles generate localized hot spots with extreme temperatures (ca. 5000 K) and pressures (ca. 1000 atm).[4] This phenomenon dramatically enhances reaction rates, improves yields, and often leads to cleaner products with shorter reaction times compared to conventional heating methods.[7][8] For drug development professionals, this translates to faster lead optimization, reduced energy consumption, and a more sustainable approach to chemical synthesis.[9]

This document provides a comprehensive overview of the principles of sonochemistry in this context, detailed, field-proven protocols for the synthesis of both 1,2,3- and 1,2,4-triazole acetamide derivatives, and methods for their characterization.

The Sonochemical Advantage: Why Ultrasound?

The application of ultrasound in the synthesis of triazole acetamide derivatives offers several distinct advantages over classical synthetic routes:

-

Accelerated Reaction Times: Sonication can dramatically reduce reaction times from many hours to mere minutes.[10]

-

Increased Yields and Purity: The enhanced mass transfer and energy input from cavitation often lead to higher yields and cleaner reaction profiles, simplifying purification.[9][10]

-

Milder Reaction Conditions: Many ultrasound-assisted reactions can be conducted at lower temperatures, preserving sensitive functional groups and reducing the formation of byproducts.[7]

-

Energy Efficiency: By localizing energy directly into the reacting system, sonochemistry can be more energy-efficient than conventional heating methods.[11]

-

Enhanced Mass Transfer: The microjets and shockwaves generated during cavitation improve mixing and mass transport, particularly in heterogeneous reactions.[6]

Visualizing the Workflow: From Reagents to Products

The general workflow for the ultrasound-assisted synthesis of triazole acetamide derivatives is a streamlined process designed for efficiency and high throughput.

Caption: General workflow for ultrasound-assisted synthesis.

Protocol 1: Ultrasound-Assisted Synthesis of 1,2,3-Triazole Acetamide Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[12] Ultrasound irradiation can further enhance the efficiency of this reaction.[13]

Experimental Protocol

Materials:

-

Appropriately substituted organic azide

-

Terminal alkyne bearing an acetamide functionality (or a precursor)

-

Copper(I) source (e.g., CuI, or a Cu(II) salt with a reducing agent like sodium ascorbate)

-

Solvent (e.g., a mixture of water and t-butanol, or DMF)

-

Ultrasonic bath or probe sonicator

Procedure:

-

Reagent Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in the chosen solvent system (e.g., 5 mL of a 1:1 mixture of t-BuOH/H₂O).

-

Catalyst Addition: Add the copper(I) catalyst. If using a Cu(II) source like CuSO₄·5H₂O (0.1 mmol, 10 mol%), also add a reducing agent such as sodium ascorbate (0.2 mmol, 20 mol%).

-

Sonication: Place the reaction vessel in an ultrasonic bath. Irradiate the mixture at a controlled temperature (e.g., 40-60°C) for a specified duration (typically 15-60 minutes).[14] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 1,2,3-triazole acetamide derivative.[15]

Mechanism of Sonochemical Enhancement in CuAAC

Caption: How ultrasound enhances the CuAAC reaction.

Protocol 2: Ultrasound-Assisted Synthesis of 1,2,4-Triazole Acetamide Derivatives

This protocol outlines a one-pot synthesis of 1,2,4-triazole derivatives from hydrazides and isothiocyanates, followed by alkylation with a haloacetamide.

Experimental Protocol

Materials:

-

Aromatic or aliphatic acid hydrazide

-

Substituted isothiocyanate

-

2-Chloro-N-substituted acetamide

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF or Ethanol)

-

Ultrasonic bath or probe sonicator

Procedure:

-

Thiosemicarbazide Formation: In a reaction flask, combine the acid hydrazide (1.0 mmol) and the isothiocyanate (1.0 mmol) in the chosen solvent (5 mL). Irradiate the mixture in an ultrasonic bath at room temperature for 10-20 minutes.

-

Cyclization: Add a base (e.g., K₂CO₃, 2.0 mmol) to the reaction mixture. Continue sonication at an elevated temperature (e.g., 70-80°C) for 30-60 minutes to facilitate the cyclization to the 1,2,4-triazole-3-thiol intermediate.

-

Alkylation: To the same reaction mixture, add the 2-chloro-N-substituted acetamide (1.1 mmol). Continue ultrasonic irradiation at the same temperature until the reaction is complete as monitored by TLC (typically 1-2 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration.

-

Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole acetamide derivative.[10]

Data Presentation and Characterization

The synthesized triazole acetamide derivatives should be thoroughly characterized to confirm their structure and purity.

Spectroscopic and Physical Data

A summary of expected characterization data for a representative triazole acetamide derivative is presented below.

| Analysis | Expected Results |

| Melting Point | A sharp and defined melting point range indicates high purity. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H (amide, ~3300), C=O (amide, ~1670), C=N, and aromatic C=C stretching.[15] |

| ¹H NMR (ppm) | Signals corresponding to aromatic protons, the acetamide N-H proton, methylene protons, and a characteristic singlet for the triazole C-H proton (for 1,2,3-triazoles, typically δ 7.5-8.5 ppm).[11][15] |

| ¹³C NMR (ppm) | Resonances for all unique carbon atoms, including the amide carbonyl, aromatic carbons, and triazole ring carbons.[12] |

| Mass Spec. (MS) | A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound.[11] |

| Elemental Analysis | Experimental percentages of C, H, and N should be within ±0.4% of the theoretical values.[11] |

Comparative Synthesis Data

The efficiency of the ultrasound-assisted method is best illustrated by comparing it to conventional synthetic protocols.

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |

| Reaction Time | 16-26 hours | 40-80 minutes | [10] |

| Yield | 60-75% | 75-89% | [10] |

| Temperature | Often requires reflux | 45-55 °C | [10] |

| Energy Input | High (prolonged heating) | Low (short duration) | [7][11] |

Troubleshooting and Field-Proven Insights

-

Low Yields: Ensure the ultrasonic bath has been degassed before use to maximize cavitation efficiency. The position of the reaction vessel within the bath can also affect energy transfer; find the "hot spot" for optimal results. For probe sonicators, ensure the probe tip is sufficiently submerged but not touching the vessel walls.

-

Incomplete Reactions: If a reaction stalls, consider a slight increase in temperature or sonication time. The choice of solvent can also be critical; solvents with a lower vapor pressure are generally more effective for sonochemistry.

-

Catalyst Deactivation: In CuAAC reactions, the use of a ligand to stabilize the Cu(I) oxidation state can prevent catalyst deactivation and improve yields.[14]

-

Safety: Ultrasound generators can produce significant noise; always use appropriate hearing protection. Be mindful of the potential for localized heating and ensure the reaction temperature is monitored and controlled.

Conclusion

Ultrasound-assisted synthesis is a powerful and sustainable tool for the rapid and efficient production of triazole acetamide derivatives.[8] By leveraging the principles of acoustic cavitation, researchers can significantly reduce reaction times, improve yields, and operate under milder conditions compared to traditional methods.[7][10] The protocols and insights provided in this guide offer a solid foundation for scientists and drug development professionals to integrate sonochemistry into their synthetic workflows, thereby accelerating the discovery and development of new therapeutic agents.

References

- Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry.

- Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. ResearchGate.

- Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. MDPI.

- Synthesis, Characterization, and Biological Evaluation Of [1,2,4 ]-Triazole-3yl]Sulfanyl Acetamide Derivative. ResearchGate.

- Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents. MDPI.

- Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies. MDPI.

- Ultrasonic Irradiation as an Energy Source to Catalyze the Formation of a New Bioactive Sulfonylphthalimide. MDPI.

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC. Available at: [Link]

-

Sonochemical parallel synthesis of novel 1,2,3-triazoles utilizing gold-supported titania catalyst. ResearchGate. Available at: [Link]

-

Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. RSC Publishing. Available at: [Link]

-

Ultrasound in synthetic organic chemistry. e-Class. Available at: [Link]

- Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry.

- New Methods for Synthesis of 1,2,3-Triazoles: A Review. Unknown Source.

-

Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. PMC. Available at: [Link]

-

Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. Available at: [Link]

- Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Deriv

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

-

Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available at: [Link]

-

Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. MDPI. Available at: [Link]

- Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Unknown Source.

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. eclass.teiwm.gr [eclass.teiwm.gr]

- 6. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents [mdpi.com]

- 11. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Application Note: Microwave-Assisted Synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Part 1: Executive Summary & Strategic Rationale

The Target Scaffold

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide represents a privileged pharmacophore in medicinal chemistry.[1] The linkage of a 1,2,4-triazole ring to a lipophilic phenyl domain via an acetamide spacer is a structural motif found in numerous anticonvulsant, antifungal, and antimicrobial agents. This specific scaffold balances the polarity of the triazole (hydrogen bond acceptor) with the lipophilicity of the phenyl ring, optimizing blood-brain barrier (BBB) penetration for CNS-active targets.

The Microwave Advantage

Conventional synthesis of this molecule typically involves refluxing 2-chloro-N-phenylacetamide with 1,2,4-triazole in solvents like acetone or acetonitrile for 6–12 hours. These methods suffer from:

-

Prolonged reaction times: Bottlenecks in library generation.

-

Thermal degradation: Extended heating can lead to oxidative byproducts.

-

Solvent waste: High volumes of volatile organic compounds (VOCs).

Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating. The dipolar polarization of the amide and triazole moieties allows for rapid, internal heating, reducing reaction times from hours to minutes while often improving regioselectivity (N1 vs. N4 alkylation).

Part 2: Reaction Engineering & Mechanism

Retrosynthetic Analysis

The synthesis is designed as a convergent two-step protocol.

-

Step A (Linker Synthesis): N-acylation of aniline with chloroacetyl chloride.

-

Step B (Heterocyclic Coupling): SN2 nucleophilic substitution of the chloride by the 1,2,4-triazole anion.

Mechanistic Pathway & Workflow

The following diagram details the reaction workflow and the specific electronic mechanism of the critical coupling step.

Figure 1: Synthetic workflow and mechanistic cascade for the microwave-assisted synthesis of triazole-acetamides.

Part 3: Experimental Protocols

Protocol A: Synthesis of Intermediate (2-Chloro-N-phenylacetamide)

Rationale: While commercially available, in-house synthesis allows for rapid derivatization of the phenyl ring (e.g., adding fluoro/chloro substituents) for SAR studies.

Reagents:

-

Aniline (1.0 equiv)[2]

-

Chloroacetyl chloride (1.2 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

-

Setup: In a microwave-transparent vessel (10 mL or 30 mL), dissolve Aniline (10 mmol) in ACN (15 mL). Add TEA (12 mmol).

-

Addition: Cool the vessel to 0°C (ice bath). Add Chloroacetyl chloride (12 mmol) dropwise. Caution: Exothermic.

-

Irradiation: Seal the vessel. Place in the microwave reactor.

-

Mode: Dynamic Power

-

Set Temperature: 60°C

-

Power Limit: 300 W

-

Hold Time: 5 minutes

-

-

Workup: Pour the reaction mixture into ice-cold water (50 mL). The solid product precipitates immediately.

-

Purification: Filter the solid. Wash with dilute HCl (to remove unreacted aniline) and then water. Recrystallize from Ethanol/Water (1:1).

-

Expected Yield: 85–95%

-

Appearance: White/Off-white needles.

-

Protocol B: Coupling Reaction (Triazole Insertion)

Rationale: This is the critical step. The use of K2CO3 generates the triazolate anion in situ. Microwave irradiation accelerates the sluggish SN2 attack on the sterically hindered alpha-carbon.

Reagents:

-

2-Chloro-N-phenylacetamide (Intermediate from Protocol A) (1.0 equiv)

-

1,2,4-Triazole (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Acts as a Finkelstein catalyst.

-

Solvent: DMF (N,N-Dimethylformamide) or Ethanol.

Procedure:

-

Setup: In a 10 mL microwave vial, combine:

-

2-Chloro-N-phenylacetamide (2 mmol, ~339 mg)

-

1,2,4-Triazole (2.4 mmol, ~166 mg)

-

K₂CO₃ (4 mmol, ~552 mg)

-

KI (0.2 mmol, ~33 mg)

-

DMF (3-4 mL)

-

-

Pre-Stir: Stir for 1 minute at room temperature to ensure homogeneity.

-

Irradiation:

-

Mode: Dynamic Power (IR Sensor Control)

-

Set Temperature: 100°C (if using Ethanol) or 120°C (if using DMF)

-

Power Limit: 150–300 W

-

Ramp Time: 2 minutes

-

Hold Time: 10–15 minutes

-

Note: Monitor pressure if using Ethanol.

-

-

Monitoring: Check TLC (Ethyl Acetate:Hexane 3:1). The starting material (Rf ~0.6) should disappear, and a lower spot (Product, Rf ~0.3) should appear.

-

Workup:

-

If DMF used: Pour mixture into crushed ice (50 g). Stir vigorously. The product will precipitate as a solid.

-

If Ethanol used: Evaporate solvent under reduced pressure.[3] Resuspend residue in water to dissolve inorganic salts (KCl), then filter the insoluble organic product.

-

-

Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.

Part 4: Data Analysis & Optimization

Comparative Efficiency

The following table contrasts the microwave protocol against traditional thermal methods (Reflux).

| Parameter | Conventional Reflux | Microwave Irradiation (Protocol B) | Improvement Factor |

| Reaction Time | 6 – 12 Hours | 10 – 15 Minutes | 24x – 48x Faster |

| Solvent | Acetone/Acetonitrile (High Vol) | DMF/Ethanol (Low Vol) | Green Chemistry |

| Yield | 60 – 70% | 85 – 92% | +20% Yield |

| Energy Usage | High (Continuous heating) | Low (Targeted dielectric heating) | Energy Efficient |

| Purity (Crude) | Moderate (Side products) | High (Cleaner profile) | Simplified Workup |

Troubleshooting & Critical Control Points

-

Regioselectivity (N1 vs N4): 1,2,4-Triazole can alkylate at N1, N2, or N4 positions. Under basic conditions (K₂CO₃) in polar aprotic solvents (DMF), N1-alkylation is thermodynamically favored and is the dominant product.

-

QC Check: 1H NMR is definitive. The N1-isomer typically shows a larger separation in chemical shift between the two triazole protons (C3-H and C5-H) compared to the symmetrical N4-isomer.

-

-

Moisture Sensitivity: The chloroacetamide intermediate is relatively stable, but the reaction environment should be dry to prevent hydrolysis of the amide bond back to aniline. Use anhydrous DMF.

-